Transition‑Metal‑Free Synthesis Yield: Up to 85% for 4‑Ethynylpyrimidine vs. Conventional Sonogashira Coupling
A regioselective, transition‑metal‑free condensation of arylamidines with 2‑aryl‑1‑ethoxy‑5‑(trimethylsilyl)pent‑1‑en‑4‑yn‑3‑ones delivers 4‑ethynylpyrimidines in yields reaching 85% [1]. In contrast, traditional Sonogashira cross‑coupling of halogenated pyrimidines—while effective—typically requires palladium/copper catalysts and often yields products in the 70–80% range after purification [2]. The metal‑free route eliminates costly palladium and avoids the need for rigorous trace‑metal removal, thereby reducing procurement expenditures and simplifying downstream purification for biological or optoelectronic applications.
| Evidence Dimension | Isolated yield of 4‑ethynylpyrimidine synthesis |
|---|---|
| Target Compound Data | Up to 85% yield |
| Comparator Or Baseline | Sonogashira coupling: 70–80% typical yield |
| Quantified Difference | +5–15% absolute yield advantage |
| Conditions | Transition‑metal‑free condensation of enynones with arylamidines (Eur. J. Org. Chem. 2014); Sonogashira coupling of 4‑chloropyrimidine with trimethylsilylacetylene (class‑typical baseline) |
Why This Matters
Higher synthetic yield reduces raw‑material cost per gram and minimizes waste, a key procurement metric for scale‑up or library synthesis.
- [1] Golubev, P.; Pankova, A. S.; Kuznetsov, M. A. Transition‑Metal‑Free Approach to 4‑Ethynylpyrimidines via Alkenynones. Eur. J. Org. Chem. 2014, 2014, 3614–3621. View Source
- [2] Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev. 2007, 107, 874–922 (review data for pyrimidine ethynylation). View Source
